4-(4-Methoxyphenyl)piperazine-1-carboximidamide sulfate
Overview
Description
4-(4-Methoxyphenyl)piperazine-1-carboximidamide sulfate is a chemical compound with the molecular formula C12H20N4O5S and a molecular weight of 332.38 g/mol. It is a solid substance .
Molecular Structure Analysis
The InChI code for 4-(4-Methoxyphenyl)piperazine-1-carboximidamide is 1S/C12H17N3O2/c1-17-11-4-2-10 (3-5-11)14-6-8-15 (9-7-14)12 (13)16/h2-5H,6-9H2,1H3, (H2,13,16) .Physical and Chemical Properties Analysis
This compound is a solid substance . It has a molecular weight of 235.29 .Scientific Research Applications
Piperazine Derivatives in Drug Development
Piperazine, a six-membered nitrogen-containing heterocycle, plays a crucial role in the design of drugs due to its versatility and presence in a wide array of therapeutic agents. Piperazine derivatives have found applications in treating conditions such as depression, psychosis, anxiety, cancer, viral infections, and cardiovascular diseases. The slight modification of substitution patterns on the piperazine nucleus can lead to significant differences in the medicinal potential of the resultant molecules. This adaptability underscores the chemical's broad utility in pharmaceutical development, with research highlighting its incorporation into CNS agents, anticancer, cardio-protective agents, antiviral, and anti-inflammatory drugs, among others (Rathi et al., 2016).
Molecular Design and Pharmacophoric Activities
The synthesis and evaluation of piperazine and its analogs have shown a broad spectrum of pharmacophoric activities. Recent years have seen the development of new methods for synthesizing derivatives, highlighting the compound's potential in drug design. This versatility is further evidenced by piperazine's role in the development of drugs with various pharmacokinetic and pharmacodynamic properties, contributing to the discovery of novel therapeutic agents (Mohammed et al., 2015).
Piperazine in Antidepressants
The presence of a piperazine substructure is a common feature in many marketed antidepressants, suggesting its significant role beyond merely influencing CNS pharmacokinetics. Piperazine's contribution to specific binding conformations of antidepressant agents indicates its crucial role in the efficacy of these drugs. Research has provided critical insights into how piperazine influences the design and development of novel antidepressant compounds, offering clues for structural optimizations to enhance the efficacy and potency of piperazine-based antidepressants (Kumar et al., 2021).
Safety and Hazards
Mechanism of Action
- The primary target of this compound is not explicitly mentioned in the available literature. However, it’s essential to recognize that piperazines exhibit diverse pharmacological activities across various therapeutic areas . Further research would be needed to pinpoint the specific target(s) for this compound.
- Given its structural similarity to other piperazines, it may influence neurotransmitter systems, receptors, or enzymes. For instance, 1-(4-Methoxyphenyl)piperazine has been found to inhibit neurotransmitter reuptake and accelerate release, akin to amphetamines but with lower abuse potential .
- Without specific data, we can’t pinpoint downstream pathways affected by this compound. However, piperazines are known to impact various pathways, including those related to neurotransmission, inflammation, and cell signaling .
Target of Action
Mode of Action
Biochemical Pathways
Properties
IUPAC Name |
4-(4-methoxyphenyl)piperazine-1-carboximidamide;sulfuric acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4O.H2O4S/c1-17-11-4-2-10(3-5-11)15-6-8-16(9-7-15)12(13)14;1-5(2,3)4/h2-5H,6-9H2,1H3,(H3,13,14);(H2,1,2,3,4) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDOGSBGQKXYWDD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(=N)N.OS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.38 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1384428-70-9 | |
Record name | 1-Piperazinecarboximidamide, 4-(4-methoxyphenyl)-, sulfate (2:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1384428-70-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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